5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide
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Overview
Description
5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide typically involves the reaction of 3-chloropropylamine with N-methyl-1,2,4-oxadiazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound.
Scientific Research Applications
5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropionyl chloride: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Tris(3-chloropropyl) phosphate: An organophosphate ester used as a flame retardant in various materials.
Uniqueness
5-(3-Chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide is unique due to its oxadiazole ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it offers a combination of reactivity and stability, making it suitable for diverse applications in medicinal chemistry, organic synthesis, and materials science.
Properties
CAS No. |
918814-31-0 |
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Molecular Formula |
C7H10ClN3O2 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
5-(3-chloropropyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C7H10ClN3O2/c1-9-7(12)6-10-5(13-11-6)3-2-4-8/h2-4H2,1H3,(H,9,12) |
InChI Key |
XSSGYXABCMBROY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NOC(=N1)CCCCl |
Origin of Product |
United States |
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